molecular formula C17H15IN2O2 B15043204 (2Z)-2-(acetylamino)-N-(4-iodophenyl)-3-phenylprop-2-enamide

(2Z)-2-(acetylamino)-N-(4-iodophenyl)-3-phenylprop-2-enamide

Cat. No.: B15043204
M. Wt: 406.22 g/mol
InChI Key: RDGLZHVXGPKTQB-WJDWOHSUSA-N
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Description

(2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE is an organic compound characterized by the presence of an acetamido group, an iodophenyl group, and a phenylprop-2-enamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-iodoaniline with acetic anhydride to form N-(4-iodophenyl)acetamide. This intermediate is then subjected to a Knoevenagel condensation with benzaldehyde to yield the final product. The reaction conditions often include the use of a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or thiols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying cellular processes and signaling pathways.

Medicine

In medicine, (2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, and it is being explored as a lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and affecting cellular processes. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenol: An aromatic compound with similar iodophenyl functionality.

    4-Iodo-N,N-dimethylaniline: Another iodophenyl compound with different substituents.

    Para-Iodoamphetamine: A compound with an iodophenyl group and amphetamine structure.

Uniqueness

(2Z)-2-ACETAMIDO-N-(4-IODOPHENYL)-3-PHENYLPROP-2-ENAMIDE is unique due to its combination of acetamido, iodophenyl, and phenylprop-2-enamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C17H15IN2O2

Molecular Weight

406.22 g/mol

IUPAC Name

(Z)-2-acetamido-N-(4-iodophenyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H15IN2O2/c1-12(21)19-16(11-13-5-3-2-4-6-13)17(22)20-15-9-7-14(18)8-10-15/h2-11H,1H3,(H,19,21)(H,20,22)/b16-11-

InChI Key

RDGLZHVXGPKTQB-WJDWOHSUSA-N

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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